4-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4OS/c20-14-3-1-13(2-4-14)12-22-18(26)24-7-9-25(10-8-24)19-23-16-6-5-15(21)11-17(16)27-19/h1-6,11H,7-10,12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYWMLWDOHOVMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core The fluorination of benzo[d]thiazole can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
4-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d]thiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of benzo[d]thiazole derivatives with reduced functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the benzothiazole moiety, such as 4-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of benzothiazole can selectively target cancer cells while sparing healthy cells, making them promising candidates for anticancer drug development .
Dipeptidyl Peptidase IV Inhibition
This compound has been evaluated for its ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and type 2 diabetes. In vitro studies demonstrated that certain benzothiazole derivatives exhibit potent DPP-IV inhibitory activity, suggesting their potential use in managing diabetes .
Antimicrobial Properties
The structural characteristics of this compound may also confer antimicrobial properties. Research into related benzothiazole derivatives has shown efficacy against various bacterial strains, indicating that this compound could be explored for developing new antibiotics .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its unique structural features:
| Feature | Description |
|---|---|
| Benzothiazole Moiety | Enhances biological activity and solubility |
| Fluorine Substituents | Improve lipophilicity and metabolic stability |
| Piperazine Ring | Provides flexibility and potential for receptor binding |
Case Study 1: Anticancer Screening
A study conducted on a series of benzothiazole derivatives, including the compound , reported promising results against MCF-7 breast cancer cells. The compound showed a half-maximal inhibitory concentration (IC50) value indicative of strong cytotoxicity, suggesting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Diabetes Management
In a preclinical trial focusing on DPP-IV inhibition, the compound was administered to diabetic models, resulting in significant reductions in blood glucose levels compared to controls. This underscores the therapeutic potential of benzothiazole derivatives in diabetes management .
Mechanism of Action
The mechanism of action of 4-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substitution pattern on the aromatic rings significantly impacts properties such as melting point, solubility, and synthetic yield. Key comparisons are summarized below:
Table 1: Substituent Effects on Piperazine-Carboxamide Derivatives
Key Observations:
- Fluorine vs. Chlorine : Fluorinated derivatives (e.g., A3, A29) generally exhibit lower melting points (196–198°C) compared to chlorinated analogs (A35: 207–209°C), likely due to weaker halogen bonding in fluorine .
- Electron-Withdrawing Groups : Trifluoromethyl (CF3) groups (A15) enhance thermal stability, while methoxy groups (A16–A18, ) reduce melting points due to increased flexibility .
- Synthetic Yields : Fluorinated derivatives (52–57% yields) are synthesized more efficiently than chlorinated analogs (45–48% yields), possibly due to milder reaction conditions required for fluorine incorporation .
Spectral and Structural Characterization
- NMR Data : Fluorinated aromatic protons in analogs like A3 (4-fluorophenyl) show characteristic splitting patterns (δ 7.2–7.8 ppm for ¹H; δ 115–160 ppm for ¹³C) due to coupling with fluorine . The benzothiazole moiety in the target compound would introduce distinct deshielding effects, with sulfur atoms causing downfield shifts in adjacent carbons.
- Mass Spectrometry : ESI-MS data for analogs (e.g., A13–A15, ) confirm molecular ion peaks with <0.01% error, validating structural integrity .
Functional Implications
- Lipophilicity: The 4-fluorobenzyl group in the target compound likely enhances membrane permeability compared to non-fluorinated analogs (e.g., A1, ) .
Biological Activity
The compound 4-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide is a synthetic derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H17F2N3S
- Molecular Weight : 335.39 g/mol
- SMILES Notation :
CC(C(=O)N1CCN(CC1)C2=C(C=CC=C2F)S(=O)(=O)N=C(N)C(=O)N)F)
This compound features a piperazine ring connected to a benzothiazole moiety, which is known for enhancing biological activity through various mechanisms.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to piperazine derivatives. For instance, derivatives of 4-(bis(4-fluorophenyl)methyl)piperazine have shown promising results against cancer cell lines. One study demonstrated that certain derivatives exhibited inhibition rates of up to 99% against CDC25B at concentrations as low as 20 μg/mL , and around 54.59% inhibition against HL-60 leukemia cells at 40 μmol/L .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of CDC25B : This enzyme plays a critical role in cell cycle regulation. Inhibition leads to cell cycle arrest and apoptosis in cancer cells.
- G Protein-Coupled Receptors (GPCRs) : The compound may also interact with GPCRs, which are pivotal in various signaling pathways that regulate cellular functions such as proliferation and survival .
Preclinical Studies
In preclinical evaluations, the compound was tested for its cytotoxic effects on various cancer cell lines. It demonstrated significant cytotoxicity at micromolar concentrations, indicating its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications in the piperazine ring and the benzothiazole moiety can significantly influence the biological activity. For example, replacing certain functional groups has led to enhanced potency against specific cancer cell lines .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C16H17F2N3S |
| Molecular Weight | 335.39 g/mol |
| Antitumor Activity | Inhibition rates up to 99% |
| Mechanism of Action | CDC25B inhibition |
| GPCR Interaction | Potential signaling modulation |
Q & A
Q. What are the optimal synthetic routes for 4-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide, and how can purity be ensured?
The synthesis typically involves multi-step reactions starting with benzothiazole and piperazine precursors. Key steps include:
- Coupling reactions : Benzothiazole formation via cyclization of 2-aminothiophenol derivatives with fluorinated carboxylic acids, followed by piperazine-carboxamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) are critical for achieving >95% purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS confirm purity and molecular identity .
Q. How is the molecular structure of this compound validated experimentally?
Structural confirmation relies on:
- NMR spectroscopy : ¹H/¹³C NMR resolves the fluorinated benzothiazole (δ 7.2–7.8 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for CH₂ groups) moieties. ¹⁹F NMR detects fluorine environments (δ -110 to -115 ppm) .
- X-ray crystallography : Single-crystal analysis (if feasible) provides absolute stereochemistry and intermolecular interactions, though crystallization challenges are common due to flexible piperazine rings .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening should focus on:
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given benzothiazole’s affinity for ATP-binding pockets .
- Solubility and stability : Kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes guide further optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding affinity data across studies?
Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or receptor isoform specificity. Mitigation strategies include:
- Standardized protocols : Use radioligand displacement assays (e.g., [³H]-spiperone for dopamine D₂ receptors) with controlled buffer systems .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes, highlighting interactions between the fluorobenzyl group and hydrophobic receptor pockets .
- Mutagenesis studies : Validate key residues (e.g., Ser193 in 5-HT₆ receptors) via site-directed mutagenesis to clarify binding discrepancies .
Q. What strategies optimize the structure-activity relationship (SAR) for enhanced selectivity?
SAR optimization involves:
- Substituent variation : Replace the 4-fluorobenzyl group with chloro or methoxy analogs to compare steric/electronic effects on target engagement .
- Piperazine modifications : Introduce methyl or acetyl groups to the piperazine nitrogen to modulate lipophilicity and blood-brain barrier penetration .
- Bioisosteric replacement : Substitute benzothiazole with benzoxazole or indole to retain π-π stacking while altering metabolic stability .
Q. How should researchers address inconsistent pharmacokinetic profiles in preclinical models?
Inconsistencies (e.g., variable oral bioavailability) require:
- Formulation adjustments : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
- Metabolite identification : LC-HRMS/MS detects major metabolites (e.g., N-dealkylation or glucuronidation products) in plasma and urine .
- Species-specific differences : Compare rodent vs. primate CYP450 metabolism using hepatocyte incubation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
